molecular formula C11H10N2O3S B1299621 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid CAS No. 436811-29-9

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

Cat. No. B1299621
M. Wt: 250.28 g/mol
InChI Key: VPIAMVJQJJHOFF-UHFFFAOYSA-N
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Description

The compound 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a derivative of thiazolidinone, a heterocyclic compound containing a five-membered ring with sulfur and nitrogen heteroatoms. This class of compounds is known for its biological activities, including antimicrobial and anticancer properties . The molecular structure of similar compounds often features a planar thiazolidine moiety, which can be inclined at various angles to the benzoic acid fragment, as seen in related structures .

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate precursors. For instance, benzothiazolamine-based bisthiourea precursors were cyclized into bis thiazolidinone derivatives using dimethyl but-2-meditate in the presence of dry methanol . Similarly, Schiff bases derived from amino-benzothiazole and 2-formylbenzoic acid were used to synthesize metal complexes . These methods suggest that the synthesis of 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid would likely involve a condensation reaction between a thiazolidinone precursor and an amino-benzoic acid derivative.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which can exhibit deviations from planarity. X-ray structure analysis of related compounds has revealed that the thiadiazolidine rings show pronounced deviations from planarity, with the sulfur atom out of the plane of the other four atoms . The planarity of the thiazolidine moiety and its inclination relative to the benzoic acid fragment are important for the biological activity of these compounds .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions. For example, 2-imino-1,3-thiazetidines were oxidized to 1-oxo-1-λ^4-1,2,4-thiadiazolidin-3-ones using H2O2/glacial acetic acid . Additionally, thiazolidinone derivatives have been shown to react with mercapto succinic acid to form acetic acids, which can then be cyclized to form the final thiazolidinone compounds . These reactions indicate that 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid could potentially participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of various functional groups, such as the benzoic acid moiety, can contribute to the formation of hydrogen bonds and π-π stacking interactions, which can affect the compound's solubility and crystalline structure . The electronic and steric properties of these compounds have been studied using molecular modeling and QSAR studies, which help to understand the effect of structure on biological activity .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research by Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives to evaluate their antioxidant and anti-inflammatory activities. The study found that certain derivatives exhibited significant anti-inflammatory activity compared to standard references. Additionally, these compounds demonstrated potent antioxidant activity against various reactive species, suggesting their potential as alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).

Salicylic Acid Derivatives for Drug Development

Tjahjono et al. (2022) discussed the potential of salicylic acid derivatives, particularly 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA). Preliminary assessments of COX-2 specificity, toxicity profiles, and anti-inflammatory and antiplatelet activities indicate that 3-CH2Cl could be a promising compound for new drug development (Tjahjono et al., 2022).

Thiazolidine Derivatives in Medicinal Chemistry

Sahiba et al. (2020) and Santos et al. (2018) reviewed the synthesis, structural activity relationships, and pharmacological activities of thiazolidine derivatives, highlighting their broad spectrum of biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. These studies emphasize the versatility of thiazolidine scaffolds in drug discovery and their potential in developing new therapeutic agents (Sahiba et al., 2020); (Santos et al., 2018).

Green Chemistry in Synthesis

A review by JacqulineRosy et al. (2019) highlights the green synthesis of thiazolidinone derivatives, evaluating their biological activities against various pathogens. The review underscores the importance of environmentally friendly synthetic methods in creating biologically active compounds, demonstrating the role of green chemistry in medicinal chemistry (JacqulineRosy et al., 2019).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. Appropriate safety precautions for handling the compound would also be considered.


Future Directions

This would involve considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


properties

IUPAC Name

3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-13-9(14)6-17-11(13)12-8-4-2-3-7(5-8)10(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIAMVJQJJHOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360991
Record name 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid

CAS RN

436811-29-9
Record name 3-[(3-Methyl-4-oxo-2-thiazolidinylidene)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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